molecular formula C11H15F2NO2 B1418623 [2-(Difluoromethoxy)-4-propoxyphenyl]methanamine CAS No. 1155117-39-7

[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine

Cat. No.: B1418623
CAS No.: 1155117-39-7
M. Wt: 231.24 g/mol
InChI Key: JPAFZOAXNVPGMW-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine is a chemical compound with the molecular formula C11H15F2NO2 and a molecular weight of 231.24 g/mol. This benzylamine derivative is characterized by a propoxy group at the para- position and a difluoromethoxy group at the ortho- position of the benzene ring, a structural feature found in compounds investigated for pharmaceutical applications . The primary amine group serves as a versatile synthetic handle for further chemical transformations, making this building block valuable in medicinal chemistry and drug discovery research. Compounds with similar difluoromethoxy-substituted aromatic structures have been explored in patent literature for their potential as active ingredients, particularly in the context of modulating specific biological targets . Research into analogous structures suggests potential utility in developing therapies for autoimmune diseases and in transplantation medicine . As a key intermediate, researchers can utilize this amine in nucleophilic substitution reactions, amide bond formation, and reductive amination to create diverse chemical libraries. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

[2-(difluoromethoxy)-4-propoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-2-5-15-9-4-3-8(7-14)10(6-9)16-11(12)13/h3-4,6,11H,2,5,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAFZOAXNVPGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethoxy)-4-propoxyphenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituted Phenylmethanamine Derivatives

Table 1: Key Structural Features and Properties
Compound Name Substituents (Phenyl Ring Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine (Target) 2: -OCF2H; 4: -OCH2CH2CH3 C11H14F2NO2 239.23 Reference compound
[4-(Difluoromethoxy)-2-fluorophenyl]methanamine 2: -F; 4: -OCF2H C8H8F3NO 191.15 Fluorine at position 2 instead of propoxy; smaller molecular weight
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine 3: -OCH3; 4: -OCF2H C9H11F2NO2 211.19 Methoxy at position 3; lacks propoxy group
(3-Chlorophenyl)[4-(isopropoxy)phenyl]methanamine 4: -OCH(CH3)2; adjacent Cl-substitution C16H18ClNO 275.78 Chlorine substitution; isopropoxy vs. propoxy
5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine Triazine core; 2: -OCF2H C9H8F2N4O 234.19 Heterocyclic triazine ring vs. phenyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s difluoromethoxy group (-OCF2H) is electron-withdrawing, while the propoxy group (-OCH2CH2CH3) is electron-donating. This dual substitution creates a unique electronic profile compared to analogues with single substitutions (e.g., fluorine in ).
  • Heterocyclic Analogues : Replacement of the phenyl ring with a triazine core (as in ) alters π-π stacking interactions and solubility, which may impact bioavailability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 2.8 ~0.5 (PBS) Not reported
[4-(Difluoromethoxy)-2-fluorophenyl]methanamine 1.9 ~1.2 (DMSO) Not reported
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine 2.1 ~0.8 (DMSO) Not reported

Key Observations :

  • The target compound’s higher LogP (2.8 vs. 1.9–2.1) suggests increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

Overview

[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine is an organic compound notable for its potential biological activities. This compound features a difluoromethoxy group and a propoxy group attached to a phenyl ring, with a methanamine substituent. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances binding affinity and selectivity through strong hydrogen bonds and hydrophobic interactions. This mechanism is crucial for its application in drug development, particularly for neurological disorders and other therapeutic areas.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial for treating diseases linked to enzyme dysregulation.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
  • Pharmacological Effects : Studies suggest potential antidepressant and anxiolytic effects, although further research is necessary to establish these claims.

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on lysosomal phospholipase A2 (LPLA2). The results indicated a significant correlation between the compound's structure and its inhibitory potency, suggesting its utility in drug design targeting LPLA2-related disorders .
  • Pharmacological Evaluation : In another study focusing on neurological applications, the compound was tested for its effects on neurotransmitter systems. Preliminary results indicated that it could enhance serotonin levels, which may contribute to its antidepressant-like effects .

Data Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits lysosomal phospholipase A2
Receptor ModulationModulates neurotransmitter receptors
Antidepressant EffectsEnhances serotonin levels

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting various neurological disorders.
  • Biochemical Assays : Utilized as a probe to study enzyme interactions and receptor binding dynamics.
  • Materials Science : Investigated for potential applications in developing materials with unique electronic properties.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
[2-(Trifluoromethoxy)-4-propoxyphenyl]methanamineSimilar structure, different fluorine substitutionAltered reactivity
[2-(Difluoromethoxy)-4-ethoxyphenyl]methanamineEthoxy instead of propoxyVaries in lipophilicity
[2-(Difluoromethoxy)-4-propoxyphenylethanamineEthanamine instead of methanamineInfluences chemical properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [2-(Difluoromethoxy)-4-propoxyphenyl]methanamine, and what are the critical reaction parameters influencing yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of a phenylmethanamine core. A common approach includes:

Electrophilic substitution : Introduce the difluoromethoxy group at the ortho position via nucleophilic aromatic substitution using chlorodifluoromethane or similar agents under basic conditions (e.g., K₂CO₃ in DMF) .

Alkylation : Propoxy group installation at the para position via Williamson ether synthesis, requiring controlled temperature (60–80°C) to minimize side reactions like over-alkylation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound.

  • Critical Parameters : Reaction pH (4–6 for stability of intermediates), anhydrous conditions to prevent hydrolysis, and stoichiometric control of propyl bromide to avoid di-substitution .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~6.8–7.2 ppm for aromatic protons adjacent to difluoromethoxy) and amine functionality (δ ~1.5–2.5 ppm for CH₂NH₂) .
  • Mass Spectrometry (HRMS) : Accurate mass determination (±2 ppm) to verify molecular formula (C₁₁H₁₄F₂NO₂) and rule out isotopic impurities .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers identify and quantify key impurities in this compound batches using HPLC-MS?

  • Methodological Answer :

  • Impurity Profiling : Common impurities include:
  • Unreacted intermediates : Residual 4-propoxyphenylmethanamine (retention time ~8.2 min under gradient elution) .
  • Over-alkylation products : Bis-propoxy derivatives (detectable via MS/MS fragmentation at m/z 280–300) .
  • Quantification : Use a calibrated HPLC-MS system with a linear range of 0.1–10 µg/mL. Limit of detection (LOD) for impurities should be ≤0.1% per ICH Q3A guidelines .

Q. What are the primary degradation pathways of this compound under accelerated stability conditions, and how can these pathways be mitigated?

  • Methodological Answer :

  • Degradation Pathways :

Hydrolysis : Cleavage of the difluoromethoxy group in acidic/basic conditions (pH <3 or >9), forming phenolic byproducts .

Oxidation : Amine group conversion to nitro or nitroso derivatives under oxidative stress (40°C/75% RH) .

  • Mitigation Strategies :
  • Formulation : Use antioxidants (e.g., BHT) in solid-state storage.
  • Packaging : Protect from light and moisture using amber glass vials with desiccants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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